2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid
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Overview
Description
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid is an organic compound that features an imidazole ring substituted with an ethyl group and a butanedioic acid moiety. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through the Marckwald synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1H-imidazol-1-yl)acetic acid
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid
Uniqueness
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88660-84-8 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(2-ethylimidazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C9H12N2O4/c1-2-7-10-3-4-11(7)6(9(14)15)5-8(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
OWCOBRBXMISTRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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